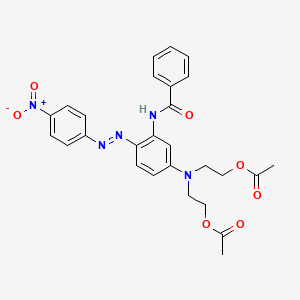
Disperse red 135
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its vibrant color and stability, making it a valuable dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disperse red 135 involves several steps. The process typically begins with the diazotization of 4-nitroaniline, followed by coupling with a suitable phenol derivative. The resulting azo compound is then subjected to acetylation to introduce the acetyloxy groups. The final step involves the amidation of the intermediate product to form the benzamide derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
化学反応の分析
Types of Reactions
Disperse red 135 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
科学的研究の応用
Applications
-
Textile Dyeing
- Primary Use: Disperse Red 135 is predominantly utilized for dyeing polyester fibers due to its excellent affinity for synthetic hydrophobic fibers. It is applied through various methods including exhaustion dyeing and thermotransfer printing.
- Dyeing Techniques:
- Plastic Coloring
- Environmental Studies
- Health and Safety
Case Study 1: Dyeing Techniques
A study evaluated the effectiveness of various dyeing methods using this compound on polyester fabrics. The results indicated that high-temperature exhaust dyeing yielded vibrant colors with good light fastness properties, making it suitable for commercial textile applications .
Case Study 2: Environmental Remediation
Research focused on the adsorption capabilities of modified montmorillonite for removing this compound from aqueous solutions showed promising results. The study demonstrated that this method could effectively reduce dye concentration in wastewater, suggesting a viable approach to mitigate environmental pollution caused by textile effluents .
作用機序
The mechanism of action of Disperse red 135 involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The acetyloxy groups can be hydrolyzed to release acetic acid, which may further influence the compound’s activity .
類似化合物との比較
Similar Compounds
Benzamide: A simpler structure without the azo and acetyloxy groups.
4-Nitroaniline: Contains the nitro group but lacks the benzamide and azo functionalities.
Azo dyes: A broad class of compounds with similar azo linkages but different substituents.
Uniqueness
Disperse red 135 is unique due to its combination of azo, nitro, and acetyloxy groups, which confer specific chemical and physical properties. This combination makes it particularly useful as a dye with high stability and vibrant color .
特性
CAS番号 |
29765-00-2 |
|---|---|
分子式 |
C27H27N5O7 |
分子量 |
533.5 g/mol |
IUPAC名 |
2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35) |
InChIキー |
ORNBGJQGKJZRNY-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
29765-00-2 58051-96-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















